3-methylbut-2-enoyl-CoA

Description

Properties

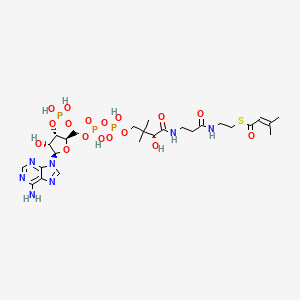

Molecular Formula |

C26H42N7O17P3S |

|---|---|

Molecular Weight |

849.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbut-2-enethioate |

InChI |

InChI=1S/C26H42N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h9,12-13,15,19-21,25,36-37H,5-8,10-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |

InChI Key |

BXIPALATIYNHJN-ZMHDXICWSA-N |

SMILES |

CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |

Isomeric SMILES |

CC(=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |

Canonical SMILES |

CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C |

Origin of Product |

United States |

Metabolic Pathways and Intermediates Involving 3 Methylbut 2 Enoyl Coa

3-methylbut-2-enoyl-CoA in Branched-Chain Amino Acid Catabolism

This compound is a key intermediate in the breakdown of branched-chain amino acids, particularly leucine (B10760876).

The catabolism of the essential amino acid leucine involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and acetoacetate (B1235776). A crucial step in this pathway is the formation of this compound.

Isovaleryl-CoA dehydrogenase (IVD) is a mitochondrial enzyme that plays a vital role in the third step of leucine catabolism. medlineplus.govnih.gov This enzyme, a member of the acyl-CoA dehydrogenase family, catalyzes the conversion of isovaleryl-CoA (also known as 3-methylbutanoyl-CoA) to 3-methylcrotonyl-CoA (an alternative name for this compound). nih.govnih.gov This dehydrogenation reaction involves the removal of a proton from the branched-chain substrate, isovaleryl-CoA. nih.gov The electrons removed during this process are transferred to the electron-transferring flavoprotein (ETF), which then shuttles them into the respiratory chain for ATP production. nih.gov

Genetic deficiencies in the IVD enzyme lead to a condition known as isovaleric acidemia, an autosomal recessive disorder. researchgate.net In this condition, the impaired function of IVD causes a buildup of isovaleryl-CoA and its derivatives, such as isovaleric acid, which is toxic to the central nervous system. researchgate.netgenecards.org The accumulation of isovaleric acid is responsible for the characteristic "sweaty feet" odor in affected individuals. medlineplus.gov

This compound, as 3-methylcrotonyl-CoA, is a central intermediate in the degradation pathway of leucine. nih.gov The breakdown of leucine begins with its transamination to α-ketoisocaproic acid, followed by oxidative decarboxylation to form isovaleryl-CoA. nih.gov Isovaleryl-CoA is then dehydrogenated by isovaleryl-CoA dehydrogenase to yield this compound. nih.gov This unsaturated fatty acyl-CoA is the product of the formal condensation of the thiol group of coenzyme A with the carboxyl group of 3-methylbut-2-enoic acid. ebi.ac.uk

The pathway continues with the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a reaction catalyzed by 3-methylcrotonyl-CoA carboxylase. nih.govnih.gov This step is unique to leucine catabolism among the branched-chain amino acids as it involves the fixation of carbon dioxide. nih.gov

Following its formation, this compound undergoes further enzymatic conversions to ultimately yield products that can enter central metabolic pathways.

The next step in the pathway involves the hydration of the double bond in the 3-methylcrotonyl-CoA molecule. This reaction is catalyzed by an enoyl-CoA hydratase, specifically 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene), which converts 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov Enoyl-CoA hydratases are a class of enzymes that catalyze the hydration of trans-2-enoyl-CoA thioesters to their corresponding 3(S)-hydroxyacyl-CoA compounds. ebi.ac.uk The mitochondrial enoyl-CoA hydratase (ECHS1) has been shown to have moderate substrate specificity for 3-methylcrotonyl-CoA. abcam.com

This hydration step is critical for preparing the carbon skeleton for the final cleavage reaction. A deficiency in 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA and its hydrolysis product, 3-methylglutaconic acid, resulting in the metabolic disorder 3-methylglutaconic aciduria. nih.gov

The final step in the catabolism of leucine involves the cleavage of HMG-CoA. nih.gov The enzyme HMG-CoA lyase catalyzes the breakdown of HMG-CoA into acetyl-CoA and acetoacetate. nih.gov Acetyl-CoA is a central metabolite that can enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and cholesterol. nih.govlibretexts.org Acetoacetate is a ketone body that can be used as an alternative fuel source by various tissues, particularly during periods of fasting or starvation.

Table 1: Key Enzymes and Intermediates in the Catabolism of Leucine to Acetyl-CoA and Acetoacetate

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Leucine | Branched-chain aminotransferase | α-Ketoisocaproate |

| 2 | α-Ketoisocaproate | Branched-chain α-keto acid dehydrogenase complex | Isovaleryl-CoA |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-Methylcrotonyl-CoA (this compound) |

| 4 | 3-Methylcrotonyl-CoA | 3-Methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA |

| 5 | 3-Methylglutaconyl-CoA | 3-Methylglutaconyl-CoA hydratase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 6 | HMG-CoA | HMG-CoA lyase | Acetyl-CoA + Acetoacetate |

Subsequent Conversion in Branched-Chain Amino Acid Catabolism

Involvement of this compound in Fatty Acid Beta-Oxidation

This compound, also known as 3-methylcrotonyl-CoA, is a key intermediate in the catabolism of the branched-chain amino acid leucine. wikipedia.orgnih.gov While not a direct intermediate of the canonical beta-oxidation spiral for straight-chain fatty acids, its processing involves enzymes and reaction types that are analogous to those in beta-oxidation. Its structure as a short-chain, methyl-branched unsaturated acyl-CoA places it at the intersection of amino acid and fatty acid metabolism. nih.gov

This compound is classified as a short-chain, methyl-branched unsaturated fatty acyl-CoA. nih.gov It is formed in the mitochondria from isovaleryl-CoA via the action of isovaleryl-CoA dehydrogenase during the degradation of leucine. wikipedia.orgnih.gov In this metabolic context, it serves as a substrate for subsequent enzymatic reactions that share similarities with the beta-oxidation pathway. Its processing is crucial, as defects in its metabolism lead to the accumulation of upstream metabolites, characteristic of disorders like 3-methylcrotonyl-CoA carboxylase deficiency. wikipedia.orgnih.gov

The degradation of this compound diverges from the standard beta-oxidation pathway. In its primary metabolic route—leucine catabolism—it undergoes carboxylation, followed by hydration and cleavage. nih.govwikipedia.org However, to adhere to the requested framework, the following sections will discuss the theoretical roles of beta-oxidation enzymes in relation to this molecule.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) is a key enzyme in the first step of mitochondrial fatty acid beta-oxidation. Its primary function is to catalyze the dehydrogenation of saturated short-chain acyl-CoAs (containing 4 to 6 carbons), introducing a trans-double bond between the alpha (C2) and beta (C3) carbons to produce a trans-2-enoyl-CoA. This reaction is the initial oxidative step for short-chain fatty acids.

However, SCAD does not act on this compound. This is because this compound is already an unsaturated molecule, possessing a double bond. In the context of leucine degradation, the enzyme responsible for producing this compound is Isovaleryl-CoA Dehydrogenase (IVD), which catalyzes the dehydrogenation of isovaleryl-CoA. libretexts.org

Enoyl-CoA hydratase (also known as crotonase) catalyzes the second step of beta-oxidation: the stereospecific hydration of a trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA. wikipedia.orgebi.ac.uk This enzyme adds a molecule of water across the double bond. wikipedia.org

Mitochondrial enoyl-CoA hydratase exhibits activity towards a range of short- and medium-chain enoyl-CoA thioesters. Research has shown that it has moderate specificity for this compound (3-methylcrotonyl-CoA). abcam.com In the leucine degradation pathway, a similar hydration step is catalyzed by 3-methylglutaconyl-CoA hydratase, which converts 3-methylglutaconyl-CoA (the product of 3-methylcrotonyl-CoA carboxylation) into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govwikipedia.org

| Enzyme | Substrate in Beta-Oxidation | Related Substrate | Product in Beta-Oxidation | Product in Leucine Pathway (Post-Carboxylation) |

|---|---|---|---|---|

| Enoyl-CoA Hydratase (Crotonase) | trans-2-Enoyl-CoA | This compound | L-3-Hydroxyacyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA |

The third step in the beta-oxidation cycle is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme oxidizes the hydroxyl group of L-3-hydroxyacyl-CoA to a keto group, forming 3-ketoacyl-CoA. wikipedia.org This reaction is NAD+-dependent, generating one molecule of NADH. wikipedia.orgoup.com HADH enzymes have varying specificities for substrates of different chain lengths, with short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acting preferentially on short, methyl-branched acyl-CoAs. nih.gov

In the established metabolic pathway for this compound (leucine catabolism), the intermediate 3-hydroxy-3-methylglutaryl-CoA does not undergo dehydrogenation by HADH. Instead, it is directly cleaved by the enzyme HMG-CoA lyase. nih.govwikipedia.org Therefore, while HADH is a critical component of fatty acid oxidation, it does not participate in the subsequent processing of the hydrated derivative of this compound in its primary metabolic route.

The final step of the beta-oxidation spiral is the thiolytic cleavage of 3-ketoacyl-CoA, a reaction catalyzed by the enzyme thiolase (also known as 3-ketoacyl-CoA thiolase). wikipedia.org This reaction involves a molecule of free coenzyme A (CoA-SH) attacking the ketoacyl-CoA, which cleaves off a two-carbon unit as acetyl-CoA and leaves an acyl-CoA molecule that is two carbons shorter. wikipedia.org

As noted previously, the degradation pathway for this compound does not generate a 3-ketoacyl-CoA substrate for thiolase. The intermediate 3-hydroxy-3-methylglutaryl-CoA is cleaved by HMG-CoA lyase, which yields two products: acetoacetate and acetyl-CoA. nih.govnyu.edu This cleavage step is the final reaction in the leucine degradation pathway, releasing ketogenic products, but it is mechanistically distinct from the thiolysis performed by thiolase in beta-oxidation.

| Step | Beta-Oxidation Enzyme | Action in Beta-Oxidation | Relevance to this compound Pathway |

|---|---|---|---|

| Dehydrogenation | Acyl-CoA Dehydrogenase (e.g., SCAD) | Creates a C2-C3 double bond | Not applicable; molecule is already unsaturated. Produced by Isovaleryl-CoA Dehydrogenase. |

| Hydration | Enoyl-CoA Hydratase | Adds water across the double bond | A hydratase acts on the carboxylated form of the molecule (3-methylglutaconyl-CoA). wikipedia.orgabcam.com |

| Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes a hydroxyl group to a keto group | Not applicable; the pathway intermediate (HMG-CoA) is not oxidized but cleaved directly. nih.govwikipedia.org |

| Thiolysis | Thiolase | Cleaves a 3-ketoacyl-CoA | Not applicable; cleavage is performed by HMG-CoA Lyase, yielding different products. nih.gov |

Oxidative Degradation Steps (Dehydrogenation, Hydration, Oxidation, Thiolysis)

Alternative Biosynthetic Pathways for this compound or its Precursors

While this compound (also known as senecioyl-CoA) is a key intermediate in the catabolism of the branched-chain amino acid leucine, alternative pathways and shunts contribute to its biosynthesis or the formation of its immediate precursors.

Shunt Pathways from the Mevalonate (B85504) Pathway in Microorganisms

The mevalonate (MVA) pathway is a crucial metabolic route for the production of isoprenoid precursors. nih.gov In some microorganisms, modified versions of the mevalonate pathway exist, highlighting the metabolic plasticity of these organisms. nih.govresearchgate.net While a direct shunt from the core mevalonate pathway to this compound is not a canonical route, the metabolic networks are interconnected. The degradation of leucine, which directly produces this compound, also yields acetyl-CoA. This acetyl-CoA can then feed into the beginning of the mevalonate pathway, which starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgresearchgate.net Therefore, the pathways are linked, with leucine catabolism providing both the direct precursor to this compound and a substrate for the MVA pathway.

Production from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a central molecule in metabolism, acting as an intermediate in both the mevalonate pathway and in the degradation of leucine. udel.edu The catabolism of the branched-chain amino acid leucine is a significant source of HMG-CoA. This pathway ultimately leads to the formation of acetoacetate and acetyl-CoA.

However, the direct biosynthetic line to this compound from leucine degradation occurs just upstream of HMG-CoA formation. The pathway proceeds as follows:

Leucine is transaminated to α-ketoisocaproate.

α-Ketoisocaproate undergoes oxidative decarboxylation to form isovaleryl-CoA.

Isovaleryl-CoA is dehydrogenated by isovaleryl-CoA dehydrogenase to yield This compound .

This this compound is then carboxylated to form 3-methylglutaconyl-CoA, which is subsequently hydrated to produce HMG-CoA. wikipedia.org Thus, while HMG-CoA and this compound are closely related in the leucine degradation pathway, the latter serves as a precursor to the former, not the other way around in this specific metabolic sequence.

Table 1: Key Enzymes in the Leucine Catabolism Pathway Leading to this compound and HMG-CoA

| Step | Substrate | Enzyme | Product |

| 1 | Leucine | Branched-chain amino acid aminotransferase | α-Ketoisocaproate |

| 2 | α-Ketoisocaproate | Branched-chain α-ketoacid dehydrogenase | Isovaleryl-CoA |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase | This compound |

| 4 | This compound | Methylcrotonyl-CoA carboxylase | 3-Methylglutaconyl-CoA |

| 5 | 3-Methylglutaconyl-CoA | Methylglutaconyl-CoA hydratase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

Role as a Substrate in Secondary Metabolite Biosynthesis

This compound and structurally similar acyl-CoA thioesters derived from branched-chain amino acid catabolism are important building blocks for a variety of secondary metabolites, particularly in plants.

Participation in Quinolizidine Alkaloid Synthesis (e.g., via Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase)

Quinolizidine alkaloids (QAs) are a class of defensive compounds found predominantly in leguminous plants, such as those of the genus Lupinus. nih.govfrontiersin.org The biosynthesis of these alkaloids involves the modification of a core structure derived from lysine (B10760008). mdpi.comnih.gov A key step in the diversification of QAs is the esterification of hydroxylated alkaloid skeletons.

This process is catalyzed by specific acyltransferases. For instance, the enzyme Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase catalyzes the transfer of a tigloyl group from tigloyl-CoA to the 13-hydroxyl position of lupanine, a quinolizidine alkaloid. mdpi.comnih.gov Tigloyl-CoA is an isomer of this compound and is derived from the catabolism of isoleucine. Both this compound (from leucine) and tigloyl-CoA (from isoleucine) belong to a pool of short, branched-chain acyl-CoA esters that plants use to acylate secondary metabolites, thereby increasing their structural diversity and biological activity. nih.gov The enzyme demonstrates specificity for the acyl donor, with tigloyl-CoA being a preferred substrate, though it can be replaced to a lesser extent by other acyl-CoAs like 3-methylbutyryl-CoA. nih.gov

Contribution to Branched-Chain Fatty Acid Formation

Fatty acid synthesis typically utilizes acetyl-CoA as the primer unit and malonyl-CoA for chain elongation, resulting in straight-chain fatty acids. jackwestin.com However, the fatty acid synthase (FASN) machinery can also accept alternative primers, leading to the formation of branched-chain fatty acids (BCFAs).

Acyl-CoA esters derived from the catabolism of branched-chain amino acids, such as isovaleryl-CoA (the precursor to this compound) from leucine and 2-methylbutanoyl-CoA from isoleucine, can serve as primers for FASN. When isovaleryl-CoA is used as a primer, it leads to the synthesis of iso-series, odd-numbered fatty acids. The use of these alternative primers is a key mechanism for generating the structural diversity of fatty acids found in various organisms.

Table 2: Precursors and Products in Branched-Chain Metabolite Synthesis

| Precursor Amino Acid | Derived Acyl-CoA Primer | Resulting Secondary Metabolite Class | Example |

| Isoleucine | Tigloyl-CoA | Acylated Quinolizidine Alkaloids | 13α-tigloyloxylupanine |

| Leucine | Isovaleryl-CoA | Branched-Chain Fatty Acids | Iso-pentadecanoic acid (13-methyl-tetradecanoic acid) |

| Isoleucine | 2-Methylbutanoyl-CoA | Branched-Chain Fatty Acids | Anteiso-pentadecanoic acid (12-methyl-tetradecanoic acid) |

Enzymology of 3 Methylbut 2 Enoyl Coa Metabolism

Characterization of Key Enzymes Catalyzing 3-methylbut-2-enoyl-CoA Reactions

The formation and conversion of this compound are primarily catalyzed by two key enzymes: Isovaleryl-CoA Dehydrogenase, which produces the compound, and Enoyl-CoA Hydratase, which hydrates it.

Isovaleryl-CoA Dehydrogenase (IVD) (EC 1.3.8.4)

Isovaleryl-CoA dehydrogenase (IVD) is a mitochondrial flavoenzyme that belongs to the acyl-CoA dehydrogenase (ACAD) family. nih.govnih.gov It plays a pivotal role in the third step of leucine (B10760876) catabolism by catalyzing the α,β-dehydrogenation of isovaleryl-CoA to form this compound (commonly known as 3-methylcrotonyl-CoA). nih.govebi.ac.ukresearchgate.netbioengineer.orgresearchgate.net

Substrate Specificity and Catalytic Mechanism

IVD exhibits a preference for short, branched-chain acyl-CoA substrates. nih.govebi.ac.ukresearchgate.net The structural basis for this specificity lies in the architecture of its substrate-binding pocket. researchgate.netbioengineer.org In human IVD, a unique "U-shaped" substrate channel is formed by the interplay of α-helices and β-sheets. bioengineer.org Residues such as L127 and L290 constrict the active site, creating a spatial bottleneck that favors the binding of smaller, branched substrates like isovaleryl-CoA while sterically excluding larger, straight-chain molecules. bioengineer.org The enzyme can also oxidize other short-chain acyl-CoAs, such as pentanoyl-CoA, though isovaleryl-CoA is the preferred substrate. expasy.orguniprot.org

The catalytic mechanism is initiated by a glutamate (B1630785) residue (E254 in human IVD) acting as a catalytic base. ebi.ac.ukacs.orgnih.gov This residue abstracts a proton from the α-carbon of the isovaleryl-CoA substrate. ebi.ac.uk This is followed by a concomitant transfer of a hydride from the β-carbon to the N(5) position of the flavin adenine (B156593) dinucleotide (FAD) cofactor, resulting in the formation of a trans double bond between the α and β carbons and yielding this compound. ebi.ac.uk The reducing equivalents are then passed to the mitochondrial respiratory chain via the electron transfer flavoprotein (ETF). nih.govebi.ac.uk

| Property | Description | Reference |

|---|---|---|

| EC Number | 1.3.8.4 | wikipedia.org |

| Reaction | Isovaleryl-CoA + Acceptor → this compound + Reduced Acceptor | wikipedia.org |

| Catalytic Base | Glutamate (E254 in human IVD) | ebi.ac.ukacs.orgnih.gov |

| Substrate Preference | Short, branched-chain acyl-CoAs (e.g., Isovaleryl-CoA) | ebi.ac.ukresearchgate.netbioengineer.org |

| Km for Isovaleryl-CoA | 1.0 µM | nih.gov |

| Electron Acceptor | Electron Transfer Flavoprotein (ETF) | nih.govebi.ac.uk |

Cofactor Requirements (e.g., FAD)

Isovaleryl-CoA dehydrogenase is a flavoprotein, meaning it requires a flavin-based cofactor for its catalytic activity. nih.govebi.ac.uk Specifically, IVD contains one molecule of flavin adenine dinucleotide (FAD) tightly bound to each monomer of its tetrameric structure. ebi.ac.ukexpasy.orggenome.jp The FAD cofactor is essential for the redox chemistry of the dehydrogenation reaction, acting as the immediate hydride acceptor from the substrate. ebi.ac.ukbioengineer.org Beyond its role in catalysis, FAD is also crucial for stabilizing the tetrameric assembly of the enzyme through a network of hydrogen bonds. bioengineer.org

Enoyl-CoA Hydratase (ECHS1, Methylglutaconyl-CoA Hydratase) (EC 4.2.1.17, EC 4.2.1.18, EC 4.2.1.56)

Following its formation, this compound is a substrate for enoyl-CoA hydratases, which catalyze the addition of a water molecule across the double bond. This reaction is a key step in the continued breakdown of leucine. The primary enzymes involved are the short-chain enoyl-CoA hydratase (ECHS1) and methylglutaconyl-CoA hydratase (AUH).

Hydration/Dehydration Activities and Stereospecificity

Enoyl-CoA hydratases catalyze the reversible hydration of α,β-unsaturated enoyl-CoA thioesters. acs.orgacs.org The reaction catalyzed by short-chain enoyl-CoA hydratase (ECHS1, EC 4.2.1.17) is highly stereospecific. acs.orgtaylorandfrancis.com ECHS1 facilitates the syn-addition of water to the trans-2-enoyl-CoA substrate, specifically forming the (3S)-3-hydroxyacyl-CoA product. acs.orguniprot.orgabcam.com This stereospecificity is governed by the precise positioning of the substrate within the active site relative to two catalytic glutamate residues that activate a water molecule. acs.org ECHS1 converts this compound to 3-hydroxyisovaleryl-CoA. uniprot.orguniprot.orgrhea-db.org

Methylglutaconyl-CoA hydratase (AUH, EC 4.2.1.18), the enzyme deficient in 3-methylglutaconic aciduria type I, also catalyzes a hydration reaction. wikipedia.orgnih.gov Its primary role is the reversible hydration of 3-methylglutaconyl-CoA to form (3S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the leucine degradation pathway. uniprot.orgwikipedia.org The reaction proceeds in the backward direction, favoring dehydration. uniprot.org This enzyme is also reported to have itaconyl-CoA hydratase activity (EC 4.2.1.56), converting itaconyl-CoA to citramalyl-CoA. uniprot.org

Substrate Range and Affinity

The substrate ranges of these hydratases show both specificity and overlap.

ECHS1 (Short-chain enoyl-CoA hydratase) : This mitochondrial enzyme acts on short- and medium-chain fatty enoyl-CoA thioesters, typically with carbon chain lengths from C4 to C16. uniprot.orgabcam.commdpi.com It shows the highest affinity for crotonyl-CoA (C4). uniprot.orgmdpi.comnih.gov ECHS1 also demonstrates moderate specificity for branched-chain substrates, including this compound (also called 3-methylcrotonyl-CoA). uniprot.orgabcam.comnih.gov It can also hydrate (B1144303) methacrylyl-CoA and tiglyl-CoA, which are intermediates in valine and isoleucine metabolism, respectively. uniprot.orgnih.gov

AUH (Methylglutaconyl-CoA hydratase) : The purified human AUH enzyme shows the highest activity with (E)-3-methylglutaconyl-CoA. nih.gov However, it is also active on other substrates. Kinetic studies have shown it can hydrate this compound, though with a much higher Km value (lower affinity) compared to its primary substrate. uniprot.orgnih.gov

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Methylglutaconyl-CoA Hydratase (AUH) | (E)-3-methylglutaconyl-CoA | 8.3 | 3.9 | uniprot.orgnih.gov |

| (E)-glutaconyl-CoA | 2.4 | 1.1 | uniprot.orgnih.gov | |

| 3-methylcrotonyl-CoA | 347 | 2.2 | uniprot.org | |

| Short-chain enoyl-CoA Hydratase (ECHS1) | Crotonyl-CoA | High Affinity (Km not specified in sources) | - | uniprot.orgmdpi.comnih.gov |

Enzyme Kinetics and Regulatory Mechanisms

The metabolic flux through pathways involving this compound is tightly controlled by enzyme kinetics and various regulatory mechanisms. The efficiency of these enzymes is reflected in their kinetic parameters, such as Kcat and KM. For instance, a study on enoyl-CoA carboxylases/reductases (ECRs) revealed that ECRs from primary metabolism exhibit significantly higher turnover rates (kcat) for the universal substrate crotonyl-CoA compared to those from secondary metabolism, suggesting different evolutionary pressures based on metabolic needs. ethz.ch

Allosteric regulation is a key mechanism controlling fatty acid beta-oxidation. The activity of the enzymes in this pathway is sensitive to the levels of their own products. aocs.org For example, each of the beta-oxidation enzymes can be inhibited by the specific fatty acyl-CoA intermediate it produces. Furthermore, 3-ketoacyl-CoA has been shown to inhibit both enoyl-CoA hydratase and acyl-CoA dehydrogenase. aocs.org

Enzymes that interact with this compound or its close structural analogs also exhibit specific substrate preferences. For example, the mitochondrial enoyl-CoA hydratase (ECHS1) shows high specificity for crotonyl-CoA but also hydrates 3-methylcrotonyl-CoA (an alternative name for this compound). ecmdb.cauniprot.org Conversely, methylglutaconyl-CoA hydratase (AUH), which is involved in leucine degradation, can use 3-methylcrotonyl-CoA as a substrate, although less efficiently than its primary substrate, 3-methylglutaconyl-CoA. uniprot.org This substrate promiscuity and the varying efficiencies of related enzymes contribute to the complex regulation of metabolic pathways.

| Regulatory Factor | Effect on Beta-Oxidation | Mechanism |

| Product Concentration | Inhibition | Feedback inhibition of enzymes by their fatty acyl-CoA products. aocs.org |

| NADH/NAD+ Ratio | Inhibition (when high) | Signals high cellular energy state. aocs.org |

| Acetyl-CoA/CoA Ratio | Inhibition (when high) | Signals high cellular energy state; feedback inhibition of thiolase. aocs.org |

Subcellular Compartmentation and Transport of 3 Methylbut 2 Enoyl Coa

Mitochondrial Metabolism of 3-methylbut-2-enoyl-CoA

The mitochondrion is a primary site for the degradation of fatty acids through beta-oxidation, and this compound is a key intermediate in this process. hmdb.ca However, the inner mitochondrial membrane is impermeable to acyl-CoA molecules. doccheck.com Therefore, a specialized transport mechanism is required to move this compound from the cytosol, where it is formed, into the mitochondrial matrix for oxidation. hmdb.ca

The transport of activated fatty acids, including this compound, into the mitochondrial matrix is facilitated by the carnitine palmitoyltransferase (CPT) system, often referred to as the carnitine shuttle. frontiersin.orgresearchgate.net This system comprises two main enzymes, CPT1 and CPT2, which are located in the outer and inner mitochondrial membranes, respectively. frontiersin.orgnih.gov

The process begins at the outer mitochondrial membrane, where Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the 3-methylbut-2-enoyl group from coenzyme A to L-carnitine. hmdb.cadoccheck.com This reaction forms 3-methylbut-2-enoylcarnitine and releases free coenzyme A into the cytosol. doccheck.com The newly formed acylcarnitine can then traverse the outer mitochondrial membrane. doccheck.com

Subsequently, the acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). researchgate.net Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the matrix side of the inner membrane, reverses the process. hmdb.canih.gov CPT2 transfers the 3-methylbut-2-enoyl group from carnitine back to a mitochondrial coenzyme A molecule, reforming this compound within the matrix. hmdb.ca The liberated carnitine is then shuttled back to the cytosol by CACT to participate in another round of transport. researchgate.net

| Enzyme/Transporter | Location | Function |

| CPT1 | Outer Mitochondrial Membrane | Converts this compound to 3-methylbut-2-enoylcarnitine. hmdb.cadoccheck.com |

| CACT | Inner Mitochondrial Membrane | Transports 3-methylbut-2-enoylcarnitine into the matrix and carnitine out. researchgate.net |

| CPT2 | Inner Mitochondrial Membrane | Converts 3-methylbut-2-enoylcarnitine back to this compound in the matrix. hmdb.canih.gov |

The interconversion between this compound and 3-methylbut-2-enoylcarnitine is the central mechanism of the carnitine shuttle and is essential for mitochondrial transport. hmdb.ca The reversible reactions catalyzed by CPT1 and CPT2 ensure that the acyl group can be moved across the impermeable inner mitochondrial membrane. hmdb.canih.gov In the cytosol, the equilibrium favors the formation of 3-methylbut-2-enoylcarnitine, facilitating its entry into the intermembrane space. hmdb.ca Conversely, within the mitochondrial matrix, the reaction driven by CPT2 regenerates this compound, making it available for the enzymes of the beta-oxidation pathway. hmdb.ca This dynamic interconversion effectively connects the cytosolic pool of activated fatty acids with the mitochondrial machinery for energy production.

Peroxisomal Beta-Oxidation Involving this compound

In addition to mitochondria, beta-oxidation of fatty acids also occurs in peroxisomes. nih.govlibretexts.org Peroxisomal oxidation is particularly important for substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids and some branched-chain fatty acids. libretexts.orgmdpi.com The initial step in peroxisomal beta-oxidation differs from the mitochondrial pathway; it is catalyzed by a flavoenzyme called acyl-CoA oxidase (ACOX), which transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.orgmdpi.com

The subsequent steps of hydration and dehydrogenation are carried out by a multifunctional enzyme (either L-bifunctional protein or D-bifunctional protein), followed by thiolytic cleavage by a peroxisomal thiolase. mdpi.com This cycle shortens the acyl-CoA chain, producing acetyl-CoA and a chain-shortened acyl-CoA with each round. mdpi.com While this compound is a short-chain acyl-CoA, peroxisomes possess the necessary enzymatic machinery to process such molecules. hmdb.ca Shortened acyl-CoAs can be further metabolized within the peroxisome or exported to the mitochondria for complete oxidation. mdpi.com This export can be facilitated by carnitine acetyltransferase (CRAT) and carnitine octanoyltransferase (CROT), which convert the shortened acyl-CoAs to their corresponding acylcarnitines for transport out of the peroxisome. mdpi.comresearchgate.net

| Organelle | Key Enzymes | Substrate Preference | Initial Dehydrogenation Product |

| Mitochondria | Acyl-CoA Dehydrogenases, CPT System | Short, Medium, Long-Chain Fatty Acids | FADH₂ |

| Peroxisomes | Acyl-CoA Oxidase (ACOX), Multifunctional Enzymes | Very-Long-Chain, Branched-Chain Fatty Acids | H₂O₂ libretexts.org |

Cytosolic Formation and Translocation Mechanisms

The journey of this compound begins in the cytosol. Here, fatty acids are first "activated" through a reaction that attaches them to coenzyme A. hmdb.ca This process is catalyzed by a family of enzymes known as acyl-CoA synthetases or synthases. hmdb.cadoccheck.com For short-chain fatty acids like 3-methylbut-2-enoic acid, a short-chain acyl-CoA synthase is responsible for its conversion into this compound. hmdb.ca This activation step is crucial as it primes the fatty acid for subsequent metabolic processes.

Once formed in the cytosol, this compound must be translocated to its sites of metabolism, primarily the mitochondria. hmdb.ca As detailed previously, the primary translocation mechanism for moving this compound into the mitochondria is the carnitine shuttle. hmdb.ca This system effectively bridges the cytosolic compartment, where the acyl-CoA is generated, with the mitochondrial matrix, where beta-oxidation occurs. hmdb.ca The existence of cytosolic isoforms of certain mitochondrial enzymes, such as trans-2-enoyl-CoA reductase, suggests a complex interplay and potential for metabolic regulation between these compartments. nih.govnih.gov

Regulation of 3 Methylbut 2 Enoyl Coa Metabolic Flux

Transcriptional and Translational Control of Related Enzymes

In mammals, the enzymes responsible for the metabolism of 3-methylbut-2-enoyl-CoA, such as isovaleryl-CoA dehydrogenase (IVD) and 3-methylcrotonyl-CoA carboxylase (MCC), are encoded by specific genes whose expression can be regulated. For instance, the expression of amino acid degrading enzymes can be induced by hormones like glucagon (B607659) via the cAMP-PKA-CREB signaling pathway, particularly in the liver. mdpi.com Furthermore, microRNAs (miRNAs) have been identified as post-transcriptional regulators of amino acid metabolizing enzymes, capable of binding to mRNA and leading to its degradation or translational repression. mdpi.com

The expression of IVD, which produces this compound from isovaleryl-CoA, is ubiquitous across various tissues, with particularly high levels in the liver and thyroid. nih.gov The IVD gene is known to have multiple alternatively spliced transcript variants, which could potentially lead to isoforms with different regulatory properties or activities, although the functional significance of these variants is still under investigation. nih.gov

Similarly, the MCC enzyme, which consumes this compound, is a heterodimer composed of an alpha and a beta subunit, encoded by the MCCA and MCCB genes, respectively. nih.govjci.org Mutations in these genes can lead to MCC deficiency, an inborn error of metabolism. nih.govjci.org The expression of these genes is crucial for maintaining the capacity of the leucine (B10760876) degradation pathway.

Allosteric Regulation and Post-Translational Modifications

The activity of enzymes in the leucine catabolic pathway is also regulated by allosteric mechanisms and post-translational modifications, allowing for rapid adjustments in metabolic flux in response to changing cellular conditions.

3-Methylcrotonyl-CoA carboxylase (MCC), the enzyme that carboxylates this compound to 3-methylglutaconyl-CoA, is a key regulatory point. wikipedia.org MCC is subject to feedback inhibition by downstream intermediates of leucine catabolism, such as 3-methylglutaconyl-CoA, 3-methylglutaryl-CoA, and 3-hydroxy-3-methylglutaryl-CoA. wikipedia.org These acyl-CoA species can act as reactive molecules, covalently modifying and inhibiting MCC. wikipedia.org This negative feedback loop helps to prevent the accumulation of these intermediates. The activity of MCC can be restored by SIRT4, a mitochondrial sirtuin, which removes these acyl modifications, thereby upregulating leucine catabolism. wikipedia.org

Isovaleryl-CoA dehydrogenase (IVD), the enzyme preceding MCC in the pathway, is also subject to post-translational modifications. researchgate.netinnatedb.comgenecards.org Studies have identified succinylation of a lysine (B10760008) residue (K76) on mouse mitochondrial IVD. biorxiv.org Furthermore, acetylation of Lys-76 has been observed in the liver mitochondria of fasted mice, but not in fed mice, suggesting a role for this modification in the metabolic response to nutritional status. figshare.com While the direct functional consequences of these specific modifications on IVD activity are still being fully elucidated, post-translational modifications like acetylation are known to regulate the activity of other acyl-CoA dehydrogenases involved in fatty acid metabolism. frontiersin.org

The table below summarizes the key enzymes related to this compound metabolism and their known regulatory mechanisms.

| Enzyme | Gene(s) | Function | Regulatory Mechanisms |

| Isovaleryl-CoA Dehydrogenase (IVD) | IVD | Catalyzes the oxidation of isovaleryl-CoA to this compound. researchgate.net | Transcriptional control, alternative splicing nih.gov, post-translational modifications (acetylation, succinylation). biorxiv.orgfigshare.com |

| 3-Methylcrotonyl-CoA Carboxylase (MCC) | MCCA, MCCB | Catalyzes the carboxylation of this compound to 3-methylglutaconyl-CoA. wikipedia.org | Allosteric feedback inhibition by downstream acyl-CoA intermediates wikipedia.org, regulation by SIRT4-mediated deacylation. wikipedia.org |

Interplay with Broader Cellular Energy Homeostasis

The flux through the leucine degradation pathway, and therefore the production and consumption of this compound, is influenced by the cellular energy charge. For example, the carboxylation of this compound by MCC is an ATP-dependent reaction, making it sensitive to the cellular ATP/ADP ratio. wikipedia.orguniprot.org High ATP levels would favor the forward reaction, promoting the continued breakdown of leucine for energy production.

Furthermore, the redox state of the cell, reflected in the NAD+/NADH and FAD/FADH2 ratios, also plays a regulatory role. The oxidation of isovaleryl-CoA to this compound by IVD is coupled to the reduction of FAD to FADH2. hmdb.ca The FADH2 produced can then donate electrons to the electron transport chain, contributing to ATP synthesis. oup.com

The table below outlines the products of leucine catabolism and their connection to cellular energy pathways.

| Metabolite | Precursor | Subsequent Metabolic Fate |

| Acetyl-CoA | Downstream of this compound | Enters the citric acid cycle for ATP production or used for fatty acid synthesis. frontiersin.org |

| Acetoacetate (B1235776) | Downstream of this compound | A ketone body used as an energy source by extrahepatic tissues. wikipedia.org |

| FADH2 | Produced during the conversion of isovaleryl-CoA to this compound | Donates electrons to the electron transport chain for ATP synthesis. hmdb.caoup.com |

Impact of Nutritional Status on this compound Levels

The nutritional state of an organism significantly impacts the metabolic flux through the leucine catabolic pathway and, consequently, the levels of this compound. During periods of fasting or starvation, when dietary energy sources are limited, the body turns to endogenous reserves, including muscle protein. dartmouthsports.comfrontiersin.org

In a fasted state, there is an increased breakdown of muscle protein, leading to the release of amino acids, including leucine. frontiersin.orgnih.gov This increased availability of leucine leads to a higher rate of its catabolism in tissues like the liver to provide energy and gluconeogenic precursors. mdpi.com Consequently, the flux through the pathway that includes this compound is expected to increase.

Studies in humans have shown that fasting leads to a decrease in the metabolic clearance rate of leucine, which, combined with its release from protein breakdown, can initially lead to a rise in plasma leucine levels. nih.gov This suggests an increased substrate supply for the pathway leading to this compound.

The post-translational modification of enzymes in the pathway is also influenced by nutritional status. As mentioned earlier, acetylation of a specific lysine residue on IVD is observed in the liver mitochondria of fasted mice, but not in fed mice, indicating a direct molecular link between nutritional state and the regulation of this enzyme. figshare.com While undernutrition is associated with poorer clinical outcomes in various settings, the specific impact on this compound levels has not been directly quantified in these studies. nih.gov

The table below summarizes the expected changes in leucine metabolism and this compound flux in response to different nutritional states.

| Nutritional State | Key Metabolic Changes | Expected Impact on this compound Flux |

| Fed State | Increased protein synthesis, lower muscle protein breakdown. nih.gov | Decreased flux due to lower availability of leucine for catabolism. |

| Fasting/Starvation | Increased muscle protein breakdown, increased leucine release and catabolism for energy. frontiersin.orgnih.govmdpi.com | Increased flux due to higher availability of leucine and increased demand for energy from amino acid oxidation. |

Role of 3 Methylbut 2 Enoyl Coa in Metabolic Disorders and Pathophysiological States

Biochemical Basis of Disorders Linked to Isovaleryl-CoA Dehydrogenase Deficiency (Isovaleric Acidemia)

Isovaleric acidemia (IVA) is an autosomal recessive inherited disorder that represents one of the first recognized organic acidemias in humans. nih.gov It is caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). nih.govhee.nhs.uk The IVD enzyme is a flavoprotein that catalyzes the third step in the catabolism of the branched-chain amino acid leucine (B10760876), specifically the dehydrogenation of isovaleryl-CoA to form 3-methylbut-2-enoyl-CoA (also known as 3-methylcrotonyl-CoA). hee.nhs.ukebi.ac.uk This reaction involves the transfer of electrons to the electron transfer flavoprotein (ETF). nih.govebi.ac.uk

A deficiency in IVD activity blocks the leucine degradation pathway, leading to the accumulation of isovaleryl-CoA and its derivatives in the body's tissues and fluids. nih.govebi.ac.uk The primary accumulated metabolite is isovaleric acid, which is responsible for the characteristic "sweaty feet" odor observed in affected individuals during acute metabolic crises. hee.nhs.uknih.gov To detoxify the accumulating isovaleryl-CoA, the body utilizes alternative pathways, leading to the formation and excretion of isovalerylglycine and isovalerylcarnitine (B1198194). hee.nhs.ukmedlink.com The detection of elevated levels of these metabolites in urine and blood, respectively, is key for the biochemical diagnosis of IVA. hee.nhs.ukmedlink.com

The clinical presentation of isovaleric acidemia is heterogeneous, ranging from a severe, acute neonatal-onset form to a chronic, intermittent phenotype. nih.govmedlink.com

Acute Neonatal Form : This severe phenotype typically manifests within the first few days of life with symptoms like poor feeding, vomiting, seizures, and lethargy, which can rapidly progress to coma and death if not treated. hee.nhs.ukmedlink.com These infants experience profound metabolic acidosis and ketoacidosis. medlink.com

Chronic Intermittent Form : Individuals with this form may be asymptomatic for periods but can experience episodes of metabolic decompensation, often triggered by infections, fasting, or high protein intake. nih.govmedlink.com These episodes are characterized by vomiting, lethargy, and the distinct sweaty feet odor. nih.gov Between episodes, individuals may exhibit developmental delay or failure to thrive. hee.nhs.uk

Asymptomatic/Mild Form : With the advent of expanded newborn screening programs, a third phenotype has been identified. nih.govhee.nhs.uk These individuals are often detected by elevated C5-acylcarnitine on a dried blood spot and may have only mild elevations of IVA-related metabolites, remaining asymptomatic. nih.govhee.nhs.uk

The genetic basis for IVA lies in mutations within the IVD gene, located on chromosome 15q14-q15. nih.govmedlink.com Numerous mutations have been identified, leading to varying degrees of enzyme inactivity or instability. nih.gov A specific missense mutation, 932C>T (A282V), is commonly found in patients with the mild, asymptomatic phenotype identified through newborn screening. nih.govhee.nhs.uk

Table 1: Clinical and Biochemical Features of Isovaleric Acidemia (IVA)

| Feature | Description | References |

|---|---|---|

| Enzyme Defect | Isovaleryl-CoA Dehydrogenase (IVD) | hee.nhs.ukebi.ac.uk |

| Metabolic Block | Conversion of Isovaleryl-CoA to this compound | hee.nhs.ukebi.ac.uk |

| Primary Accumulated Metabolite | Isovaleric Acid | hee.nhs.uk |

| Diagnostic Markers | Elevated Isovalerylglycine (urine), Isovalerylcarnitine (blood) | hee.nhs.ukmedlink.com |

| Clinical Phenotypes | Acute Neonatal, Chronic Intermittent, Asymptomatic/Mild | nih.govmedlink.com |

| Characteristic Sign | "Sweaty feet" odor during metabolic crises | hee.nhs.uknih.gov |

Connections to Other Branched-Chain Amino Acid Catabolism Disorders (e.g., 3-Methylcrotonyl-CoA Carboxylase Deficiency)

The metabolism of this compound is intricately linked to other disorders of branched-chain amino acid catabolism, most notably 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. MCC deficiency is an autosomal recessive disorder that affects the step immediately following the reaction catalyzed by IVD in the leucine degradation pathway. uniprot.orgorpha.net The MCC enzyme, which requires biotin (B1667282) as a cofactor, catalyzes the carboxylation of this compound to form 3-methylglutaconyl-CoA. uniprot.orgrhea-db.org

A deficiency in MCC activity, caused by mutations in the MCCC1 or MCCC2 genes, leads to a block in leucine metabolism and the accumulation of metabolites proximal to the block. orpha.netnih.gov While this compound itself may accumulate, the most characteristic biochemical finding is the massive excretion of its derivatives: 3-hydroxyisovaleric acid and 3-methylcrotonylglycine. uniprot.org This disorder is often associated with a significant secondary carnitine deficiency. uniprot.org

The clinical phenotype of MCC deficiency is highly variable, ranging from asymptomatic individuals to those with severe neonatal-onset disease involving neurological problems. uniprot.orgorpha.net Many individuals are now diagnosed through newborn screening and remain asymptomatic, suggesting low clinical penetrance. orpha.netnih.gov In symptomatic cases, metabolic crises can be triggered by illness or fasting, leading to vomiting, lethargy, and hypotonia. orpha.netfulgentgenetics.com

The metabolic pathway highlights the sequential nature of these enzymatic steps. A defect in IVD prevents the formation of its product, this compound, leading to IVA. Conversely, a defect in MCC causes the accumulation of its substrate, this compound, and its subsequent diversion into alternative metabolic routes, resulting in the characteristic biochemical profile of MCC deficiency.

Other related disorders in this pathway include:

3-Methylglutaconyl-CoA Hydratase Deficiency : This disorder, also known as 3-methylglutaconic aciduria type I (MGCA1), is caused by a deficiency of the enzyme that catalyzes the step after MCC. uniprot.org It leads to the excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and high levels of 3-hydroxyisovaleric acid. uniprot.org

Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency : ECHS1 (or crotonase) is involved in the catabolism of valine and also has moderate specificity for 3-methylcrotonyl-CoA. uniprot.orgd-nb.info Deficiency in ECHS1 leads to a complex phenotype often resembling Leigh syndrome, with elevated lactate (B86563) and characteristic urinary organic acid profiles. d-nb.inforesearchgate.net

Table 2: Comparison of Related Branched-Chain Amino Acid Catabolism Disorders

| Disorder | Deficient Enzyme | Key Accumulated Metabolites | Primary Amino Acid Affected |

|---|---|---|---|

| Isovaleric Acidemia (IVA) | Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleric acid, Isovalerylglycine, Isovalerylcarnitine | Leucine |

| 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency | 3-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Hydroxyisovaleric acid, 3-Methylcrotonylglycine | Leucine |

| 3-Methylglutaconyl-CoA Hydratase Deficiency (MGCA1) | 3-Methylglutaconyl-CoA Hydratase (AUH) | 3-Methylglutaconic acid, 3-Hydroxyisovaleric acid | Leucine |

| Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency | Short-Chain Enoyl-CoA Hydratase (ECHS1) | Metabolites of methacrylyl-CoA and acryloyl-CoA, 2,3-dihydroxy-2-methylbutyrate | Valine, Isoleucine |

Implications in Peroxisomal Disorders Affecting Beta-Oxidation

While the primary catabolism of short- and medium-chain acyl-CoAs, including this compound, occurs in the mitochondria, peroxisomes also play a crucial role in lipid metabolism, particularly in the beta-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. hmdb.canih.gov Peroxisomal beta-oxidation is characterized by a broad substrate specificity due to its unique set of enzymes. nih.gov

The beta-oxidation process in both mitochondria and peroxisomes involves a cycle of four reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. hmdb.cafrontiersin.org Disorders of peroxisomal beta-oxidation arise from defects in the enzymes or transporters involved in this pathway. nih.gov These include:

Acyl-CoA Oxidase (ACOX) Deficiency : ACOX catalyzes the first, rate-limiting step of peroxisomal beta-oxidation. frontiersin.org

D-Bifunctional Protein (DBP) Deficiency : DBP contains both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. frontiersin.orgnih.gov

Peroxisomal Thiolase Deficiency : This enzyme catalyzes the final thiolytic cleavage step. frontiersin.org

While this compound is primarily a mitochondrial intermediate of leucine catabolism, its structural similarity to intermediates of fatty acid oxidation suggests potential interactions with peroxisomal pathways, especially under conditions of metabolic stress where mitochondrial pathways are overwhelmed. The enzymes of peroxisomal beta-oxidation have a broad substrate range. nih.gov For instance, peroxisomal enoyl-CoA isomerases are essential for the beta-oxidation of unsaturated fatty acids, and their ability to act on various enoyl-CoA species could potentially include branched-chain structures like this compound, though this is not their primary function. uniprot.org

Defects in peroxisomal beta-oxidation lead to the accumulation of specific lipids like VLCFAs and pristanic acid. nih.gov The clinical consequences are severe, often involving neonatal hypotonia, seizures, retinopathy, and progressive neurological damage with leukodystrophy. nih.gov While there is no direct evidence to suggest that this compound is a primary substrate for peroxisomal beta-oxidation under normal physiological conditions, the metabolic crosstalk between mitochondria and peroxisomes is an area of ongoing research. Dysregulation in one organelle can certainly impact the metabolic load and function of the other, implying that a massive accumulation of mitochondrial acyl-CoAs could have secondary effects on peroxisomal function.

Biochemical Disturbances Associated with Dysregulated this compound Metabolism

Dysregulation of this compound metabolism, primarily due to enzyme deficiencies in the leucine catabolic pathway, results in a cascade of biochemical disturbances. The specific pattern of accumulating metabolites depends on the location of the enzymatic block.

In Isovaleric Acidemia (IVD Deficiency): The block occurs before the formation of this compound. The primary consequence is the massive buildup of isovaleryl-CoA. nih.gov This leads to:

Hydrolysis to Isovaleric Acid : The thioester bond of isovaleryl-CoA is hydrolyzed, releasing free isovaleric acid, which enters the bloodstream and is excreted in the urine. hee.nhs.uk This compound is neurotoxic and contributes to metabolic acidosis. nih.gov

Formation of Conjugates : To mitigate toxicity, isovaleryl-CoA is conjugated with glycine (B1666218) by glycine N-acyltransferase to form isovalerylglycine, and with carnitine by carnitine acyltransferases to form isovalerylcarnitine (C5). nih.govhee.nhs.uk These non-toxic conjugates are readily excreted in urine, but this process can lead to a secondary deficiency of free glycine and carnitine. nih.gov

In 3-Methylcrotonyl-CoA Carboxylase (MCC) Deficiency): The block occurs at the step that utilizes this compound. This leads to the accumulation of this compound itself and its upstream precursors. The cell attempts to metabolize this intermediate through alternative pathways:

Hydration to 3-Hydroxyisovaleric Acid : The accumulated this compound can be hydrated by enoyl-CoA hydratase (such as ECHS1) to form 3-hydroxyisovaleryl-CoA, which is then hydrolyzed to 3-hydroxyisovaleric acid, a key diagnostic marker excreted in the urine. uniprot.orguniprot.org

Conjugation to 3-Methylcrotonylglycine : Similar to IVA, the accumulated this compound can be conjugated with glycine to form 3-methylcrotonylglycine, another major urinary metabolite in MCC deficiency. uniprot.org

Secondary Carnitine Deficiency : The conjugation of accumulating acyl-CoA species with carnitine can deplete the body's free carnitine pool, impairing fatty acid oxidation and other metabolic processes. uniprot.org

These biochemical disturbances disrupt cellular energy homeostasis, leading to hyperammonemia, hypoglycemia, and metabolic acidosis during acute episodes of illness. nih.gov The accumulation of specific organic acids and their conjugates forms the basis for diagnosing these metabolic disorders through newborn screening and targeted metabolic testing.

Advanced Methodologies for the Study of 3 Methylbut 2 Enoyl Coa

Metabolomics Approaches for Identification and Quantification in Biological Systems

Metabolomics provides a powerful platform for the comprehensive analysis of small molecules, including 3-methylbut-2-enoyl-CoA, within a biological system. frontlinegenomics.com The primary goal is to obtain a snapshot of the metabolite concentrations and ratios, which reflect the physiological state of the organism. frontlinegenomics.com

Targeted and Untargeted Analysis: Metabolomics studies can be broadly categorized as targeted or untargeted. frontlinegenomics.com

Targeted metabolomics focuses on the identification and quantification of a predefined set of metabolites, often fewer than 100. This approach utilizes internal standards to enhance sensitivity and reduce false positives, making it ideal for validating specific metabolic pathways involving this compound. frontlinegenomics.com

Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample. While this approach is less sensitive for specific compounds, it is invaluable for discovering novel biomarkers and understanding global metabolic changes.

Analytical Techniques: High-resolution analytical techniques are central to metabolomics. frontlinegenomics.com

Mass Spectrometry (MS): Often coupled with chromatography (liquid or gas), MS is a highly sensitive method for detecting and quantifying metabolites. It separates ions based on their mass-to-charge ratio, allowing for the identification of this compound and its derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information about metabolites. frontlinegenomics.com It measures the chemical shifts of atomic nuclei, which can be used to identify and quantify compounds like this compound in a sample with minimal preparation. frontlinegenomics.comnih.gov

A crucial first step in any metabolomics workflow is the quenching of metabolic activity to preserve the in vivo concentrations of metabolites. frontlinegenomics.com This is followed by efficient extraction of the metabolites from the biological matrix. frontlinegenomics.com

Enzymatic Assays for Characterizing Enzyme Activities

Enzymatic assays are fundamental for characterizing the activity of enzymes that produce or consume this compound. These assays allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into enzyme efficiency and substrate specificity.

A common approach involves monitoring the change in concentration of a substrate or product over time. For enzymes acting on this compound, this can be achieved by coupling the reaction to a subsequent enzymatic reaction that produces a readily detectable signal, such as the production or consumption of NADH or FADH2, which can be measured spectrophotometrically or fluorometrically. nih.gov

For example, an assay for 3-hydroxyacyl-CoA dehydrogenase, an enzyme involved in the beta-oxidation of fatty acids, can be used to indirectly measure enoyl-CoA hydratase activity, which can act on substrates like this compound. nih.govuniprot.org The assay follows the oxidation of 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoAs, with the concomitant reduction of NAD+ to NADH. nih.gov The increase in NADH is then measured to determine the enzyme's activity. nih.gov Such assays can be sensitive enough to measure picomole levels of these intermediates in tissue samples. nih.gov

Isotopic Tracing Techniques for Flux Analysis

Isotopic tracing is a powerful technique used to track the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA). mdpi.com By introducing a nutrient labeled with a stable isotope, such as ¹³C, into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, including this compound. nih.gov

The labeling patterns of these metabolites are then measured using MS or NMR, providing a quantitative measure of the rates (fluxes) of the interconnected reactions in the metabolic network. nih.govmdpi.com This technique is instrumental in understanding how metabolic pathways are rewired in different physiological or pathological states. nih.gov

There are different approaches to MFA:

Stationary State ¹³C-MFA (SS-MFA): This method assumes that the metabolic system is at a steady state, meaning the concentrations of intracellular metabolites are constant over time.

Isotopically Non-stationary ¹³C-MFA (INST-MFA): This approach is used when the system is not at an isotopic steady state and allows for the determination of fluxes in dynamic systems.

The choice of isotopic tracer is critical for the success of an MFA experiment and can significantly impact the precision of the determined fluxes. mdpi.com

Genetic and Genomic Approaches to Study Related Genes and Enzymes

Understanding the genetic basis of this compound metabolism is crucial for a complete picture of its role in biology.

Comparative Genomics: This approach involves comparing the genomes of different organisms to identify genes that are likely to be functionally related. polytechnique.fr Techniques used in comparative genomics include:

Gene Clustering: Genes involved in the same metabolic pathway are often located near each other on the chromosome in prokaryotes. polytechnique.fr

Phylogenetic Profiling: The presence or absence of a gene across multiple genomes can suggest its functional linkage to other genes. polytechnique.fr

Protein Fusion Events: The fusion of two separate genes in one organism into a single gene in another can indicate a functional relationship. polytechnique.fr

These methods have been successfully used to identify and annotate genes involved in pathways such as leucine (B10760876) degradation, where this compound is an intermediate. columbia.edu For instance, the yng gene cluster in Bacillus subtilis was predicted and later experimentally verified to be involved in this pathway. columbia.edu

Transcriptome Analysis: RNA-sequencing (RNA-seq) allows for the analysis of the entire set of RNA transcripts in a cell, providing a snapshot of gene expression. nih.gov By comparing the transcriptomes of cells under different conditions, researchers can identify genes whose expression levels are correlated with changes in the metabolism of this compound. For example, meta-analysis of transcriptome data in olives has helped identify key genes in fatty acid biosynthesis, a pathway connected to acetyl-CoA, the precursor for many metabolic routes. nih.gov

Recombinant Protein Expression and Purification for Structural and Functional Studies

To perform detailed in vitro characterization of the enzymes that interact with this compound, it is often necessary to produce large quantities of pure, functional protein. unc.edu This is achieved through recombinant protein expression and purification. unc.edunih.gov

The process typically involves the following steps:

Cloning: The gene encoding the enzyme of interest is inserted into an expression vector, which is a small, circular DNA molecule that can replicate inside a host organism. thermofisher.com

Expression: The expression vector is introduced into a suitable host system, such as Escherichia coli, insect cells, or mammalian cells. nih.govthermofisher.com The host cells are then induced to produce large amounts of the recombinant protein. thermofisher.com The choice of expression system and conditions, such as temperature, can significantly impact the yield and solubility of the protein. mdpi.com

Purification: After expression, the cells are lysed to release the protein. The protein of interest is then separated from other cellular components using various chromatography techniques. unc.edu Affinity chromatography, which utilizes a specific tag fused to the recombinant protein, is a common and highly effective method. thermofisher.commdpi.com

Once purified, the recombinant protein can be used for a variety of downstream applications, including enzymatic assays, structural studies (e.g., X-ray crystallography or cryo-electron microscopy), and biophysical characterization. instruct-eric.org

Emerging Research Directions and Biotechnological Applications

Synthetic Biology Applications for Bio-Product Production (e.g., Isobutene)

Synthetic biology is leveraging 3-methylbut-2-enoyl-CoA as a key intermediate for the microbial production of valuable chemicals, such as the biofuel and platform chemical isobutene. Engineered biochemical pathways are being designed to channel metabolic flux towards this compound and then convert it into the desired product.

A significant application is the biosynthesis of isobutene. google.com One engineered pathway involves the conversion of this compound to (R)-3-hydroxy-3-methylbutanoyl-CoA, a reaction catalyzed by an R-specific enoyl-CoA hydratase, such as the phaJ gene product. google.com This intermediate can then be further metabolized to produce isobutene. For instance, mevalonate (B85504) diphosphate (B83284) decarboxylase from Saccharomyces cerevisiae (ScMDD) has been shown to convert 3-hydroxy-3-methylbutyrate, a derivative of the pathway, into isobutene. google.comnih.gov The production of isobutene, an important monomer for manufacturing fuel additives and butyl rubber, from renewable feedstocks is a key goal of biocatalysis. google.com Furthermore, this compound is recognized as a key isoprenoid acyl-CoA intermediate that can be phosphorylated to generate isoprenoid precursors like isopentenyl phosphate (B84403) (IP) and dimethylallyl phosphate (DMAP). google.com

Table 1: Key Enzymes in Engineered Bio-Product Pathways from this compound

| Enzyme | EC Number | Reaction | Application Example | Source |

|---|---|---|---|---|

| R-specific enoyl-CoA hydratase (e.g., PhaJ) | 4.2.1.- | This compound + H₂O → (R)-3-hydroxy-3-methylbutanoyl-CoA | Isobutene biosynthesis | google.com |

| Mevalonate diphosphate decarboxylase (MDD/MVD) | 4.1.1.33 | Converts mevalonate diphosphate to isopentenyl diphosphate; can act on 3-hydroxy-3-methylbutyrate | Isobutene biosynthesis | google.comnih.govgoogle.com |

Exploration of Novel Metabolic Pathways Involving this compound

Research is uncovering novel metabolic routes where this compound plays a central role, expanding our understanding of microbial and plant metabolism.

In the myxobacterium Stigmatella aurantiaca, a biosynthetic shunt branching from the mevalonate pathway has been identified that provides starter units for producing branched-chain fatty acids and other secondary metabolites. ebi.ac.uknih.gov This pathway becomes particularly active when the conventional branched-chain amino acid degradation process is impaired. ebi.ac.uknih.gov In this shunt, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is converted to 3-methylbut-3-enoyl-CoA, which then isomerizes to this compound (also called DMA-CoA in this context). ebi.ac.uknih.gov This pathway may operate reversibly, offering an alternative source for isoprenoid biosynthesis monomers. ebi.ac.uknih.gov

Another novel context for this compound is in the degradation of terpenes. In certain microorganisms, the degradation pathway of citronellol (B86348) involves the production of this compound, which is then funneled into the leucine (B10760876) catabolic pathway to generate acetyl-CoA and acetoacetate (B1235776) as energy sources. researchgate.net Additionally, de novo metabolic pathways have been designed for the biosynthesis of isoprene, where this compound is a designed intermediate. google.com

Understanding its Role in Uncharted Organisms or Biological Contexts

The metabolic significance of this compound is being explored in a diverse range of organisms, revealing its conserved yet versatile functions.

Myxobacteria: In Stigmatella aurantiaca, this compound is part of a shunt pathway that provides an alternative route for the synthesis of isovaleryl-CoA, a precursor for branched-chain fatty acids. ebi.ac.uknih.gov This highlights a metabolic flexibility that can be crucial under specific nutritional conditions or genetic backgrounds, such as the inactivation of the branched-chain alpha-keto acid dehydrogenase (bkd) gene. ebi.ac.uknih.gov

Plants: In the model plant Arabidopsis thaliana, an enoyl-CoA hydratase (3-methylglutaconyl-CoA hydratase) is crucial for the mitochondrial catabolism of branched-chain amino acids. umich.edu This enzyme is involved in the metabolic network connected to leucine, isoleucine, and valine degradation, underscoring the compound's importance in plant primary metabolism. umich.edu

Protozoa: The metabolic network of the malaria parasite Plasmodium falciparum includes isoprenoid metabolism where enzymes acting on precursors related to this compound are present. columbia.edu Understanding these pathways is critical as they can present novel drug targets.

Bacteria: In Limnobacter species, this compound is an intermediate in the degradation of citronellol, linking terpene metabolism to central carbon metabolism. researchgate.net

Advanced Enzyme Engineering for Enhanced or Modified Activities

To optimize the production of biofuels and other chemicals, researchers are applying advanced enzyme engineering techniques to the enzymes that metabolize this compound and its precursors.

Rational enzyme design is a key strategy. For example, the structure of enoyl-CoA hydratases like PhaJ is being used as a template to engineer enzymes with improved efficiency for converting this compound into intermediates for isobutene synthesis. google.com The goal of such engineering is to enhance catalytic activity, alter substrate specificity, or modify product selectivity to increase the metabolic flux towards the desired compound. pnnl.gov The human mitochondrial enoyl-CoA hydratase (ECHS1), which can hydrate (B1144303) 3-methylcrotonyl-CoA, provides a well-studied model for understanding the catalytic mechanisms that can be targeted for engineering. uniprot.org Similarly, isovaleryl-CoA dehydrogenase (IVD), the enzyme that produces this compound from isovaleryl-CoA, has a broader substrate range, suggesting it could be engineered for various biocatalytic applications. medchemexpress.com

Table 2: Examples of Enzymes Related to this compound Metabolism and Potential for Engineering

| Enzyme | Organism/Context | Function | Engineering Potential | Source |

|---|---|---|---|---|

| Enoyl-CoA hydratase (PhaJ) | Biosynthetic Pathways | Hydrates this compound | Rational design to improve efficiency in isobutene production. | google.com |

| Isovaleryl-CoA dehydrogenase (IVD) | Human Leucine Catabolism | Converts isovaleryl-CoA to this compound | Broad substrate specificity offers a platform for engineering new catalytic functions. | medchemexpress.com |

Systems Biology Approaches for Comprehensive Metabolic Network Analysis

Systems biology, which integrates computational modeling with experimental data, provides a holistic view of the role of this compound within the entire metabolic network of an organism.

Genome-scale metabolic models (GEMs) for various organisms, including the malaria parasite Plasmodium falciparum, now include reactions involving this compound. columbia.edu These models allow for in silico analysis to predict gene essentiality, identify metabolic bottlenecks, and design strategies for metabolic engineering. columbia.edu For example, a systems biology approach in plants successfully identified a 3-methylglutaconyl-CoA hydratase as a key link between branched-chain amino acid degradation and mitochondrial respiration by analyzing functional gene networks. umich.edu

These comprehensive analyses are fundamental to systems metabolic engineering, which aims to develop microorganisms into efficient cellular factories. researchgate.net By understanding the intricate network of reactions surrounding this compound, scientists can make more informed decisions on which genes to modify to optimize the production of natural and non-natural chemicals. pnnl.govresearchgate.net

Q & A

Basic Research Questions

Q. How can 3-methylbut-2-enoyl-CoA be quantified in enzymatic assays with high sensitivity?

- Methodological Answer : Use spectrophotometric assays tailored for thioester-containing compounds. For example, the Bradford protein assay can be adapted to measure enzyme-bound CoA derivatives by correlating absorbance at 595 nm with CoA concentration. However, interference from free CoA or other thiols requires pre-purification steps, such as solid-phase extraction. Enzymatic recycling assays using acyl-CoA synthetases coupled to NADH/NAD+ detection (340 nm) provide higher specificity. Always validate with standard curves and include controls for non-specific binding .

Q. What protocols ensure stable preparation of this compound for in vitro studies?

- Methodological Answer : Prepare fresh solutions in neutral pH buffers (e.g., Tris-HCl, pH 7.4) to prevent hydrolysis of the thioester bond. Store aliquots at -80°C with 10% glycerol to stabilize enzymatic activity. Verify integrity via HPLC-UV (260 nm for the adenine moiety) or LC-MS. Batch-specific Certificates of Analysis (COA) should be referenced to confirm purity and storage conditions .

Q. How can researchers distinguish this compound from structurally similar acyl-CoA esters in complex biological mixtures?

- Methodological Answer : Employ reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) using selective ion monitoring (SIM) for the compound’s exact mass (e.g., m/z 867.2 for the [M-H]⁻ ion). For low-resolution setups, enzymatic specificity in coupled assays (e.g., acyl-CoA dehydrogenase reactions) can differentiate isomers based on kinetic parameters .

Advanced Research Questions

Q. What experimental designs are optimal for analyzing this compound’s role in branched-chain amino acid metabolism?

- Methodological Answer : Combine isotopic tracing (e.g., ¹³C-labeled leucine) with kinetic flux profiling. Use GC-MS to track label incorporation into downstream metabolites (e.g., acetyl-CoA or HMG-CoA). Triangulate data from enzyme activity assays (e.g., BCKDH complex) and gene knockout models to validate metabolic flux .

Q. How should contradictory data on this compound’s inhibitory effects on mitochondrial enzymes be resolved?

- Methodological Answer : Conduct a systematic review using COSMOS-E guidelines :

- Step 1: Define inclusion criteria (e.g., studies with purified enzyme kinetics, not cell lysates).

- Step 2: Stratify results by experimental conditions (pH, cofactors like Mg²⁺).

- Step 3: Perform meta-regression to identify confounding variables (e.g., substrate concentrations).

- Conflicting results often arise from differences in assay buffers or enzyme isoforms; address these through standardized replication .

Q. What computational models predict this compound’s interactions with acyl-CoA dehydrogenases?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB ID: 1IVH). Parameterize force fields for the thioester moiety and validate predictions with mutagenesis studies (e.g., active-site arginine residues). Compare binding energies (ΔG) to experimental IC₅₀ values for model calibration .

Q. How do researchers balance experimental rigor when studying this compound’s dual roles in anabolism and redox signaling?

- Methodological Answer : Design time-course experiments with parallel measurements of metabolic intermediates (via LC-MS) and redox markers (e.g., NAD⁺/NADH ratios). Use siRNA knockdowns of candidate enzymes (e.g., ACADs) to isolate anabolic vs. signaling effects. Statistical power analysis should guide sample sizes to detect subtle phenotype changes .

Q. Why is batch-specific COA critical for replicating studies involving this compound?

- Methodological Answer : COAs provide lot-to-lot variability data (e.g., purity ≥95%, residual solvents). For replication, request COAs from suppliers to confirm storage history (-20°C vs. ambient shipping ) and adjust experimental conditions accordingly. Inconsistent results may stem from undetected degradation products, which LC-MS can identify .

Methodological Notes

- Data Validation : Cross-reference findings with structural analogs (e.g., 3-phenylpropanoyl-CoA ) to infer reactivity patterns.

- Ethical Reporting : Adhere to EASE guidelines by explicitly stating research gaps (e.g., "The role of Mg²⁺ in stabilizing enzyme-CoA complexes remains unaddressed").

- Advanced Techniques : For metabolic integration studies, combine flux analysis with transcriptomics to link CoA dynamics to regulatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.